molecular formula C8H10O2 B2484370 2-(Hydroxymethyl)-3-methylphenol CAS No. 29922-52-9; 29922-52-9

2-(Hydroxymethyl)-3-methylphenol

Cat. No. B2484370
CAS RN: 29922-52-9; 29922-52-9
M. Wt: 138.166
InChI Key: BNMOYKYFKJGWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-3-methylphenol is a natural product found in Acourtia nana with data available.

Scientific Research Applications

Hydrogen-bonded Assemblies

2-(Hydroxymethyl)-3-methylphenol derivatives have been studied for their unique hydrogen-bonding networks, which result in sheet formations. These structures display centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups, with potential weak inter-sheet pi-pi interactions. Such structural characteristics are essential in understanding the molecular interactions and assembly formations in crystallography and material sciences (Masci & Thuéry, 2002).

Antioxidant Properties

Several derivatives of 2-(Hydroxymethyl)-3-methylphenol bearing hydroxymethyl, aminomethyl, or N-acetylaminomethyl groups have been synthesized and assessed for their antioxidant properties. These derivatives exhibited significant antioxidant activity in in vitro models, showcasing the potential of these compounds in medical and biological applications, especially in combating oxidative stress-related conditions (Buravlev et al., 2019).

Synthetic Method Optimization

The synthesis of 2-Hydroxy-3-cyanmethylmethyl-5-methyl atophenone, derived from p-methylphenol which is structurally related to 2-(Hydroxymethyl)-3-methylphenol, has been optimized using uniform experiment design. Achieving an 88.5% yield in this process underscores the compound's potential in various synthetic applications and the importance of optimizing synthesis routes for industrial and research purposes (Li Jing-fen, 2003).

Intramolecular Hydrogen Bonding in Antioxidants

A kinetic and thermodynamic investigation of derivatives similar to 2-(Hydroxymethyl)-3-methylphenol revealed their excellent antioxidant activity. The study attributed this activity to reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical due to intramolecular hydrogen bonding. Such insights are pivotal in designing new antioxidants with enhanced efficacy and stability (Amorati et al., 2003).

Photosensitive Polymers

2-(Hydroxymethyl)-3-methylphenol has been used in the development of negative working, thermally stable, and photosensitive polymers. These polymers show excellent transparency above 300nm in the UV-visible spectrum, indicating their potential use in various industrial applications, including electronics and materials science (Takeshi et al., 2000).

Comparative Studies on Biological Activities

Derivatives of 2-(Hydroxymethyl)-3-methylphenol have been synthesized and compared for their antioxidative properties and biological activities. These studies are crucial in identifying potential therapeutic agents and understanding the structural basis of biological activity in phenolic compounds (Mastelić et al., 2008).

Synthetic Applications

Research on synthetic applications involving compounds structurally related to 2-(Hydroxymethyl)-3-methylphenol has demonstrated their potential in various fields, including the synthesis of complexones, antioxidants, and other biologically active substances. These studies highlight the versatility and significance of these compounds in synthetic chemistry (Prishchenko et al., 2008).

properties

IUPAC Name

2-(hydroxymethyl)-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMOYKYFKJGWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-3-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-3-methylphenol
Reactant of Route 2
2-(Hydroxymethyl)-3-methylphenol
Reactant of Route 3
Reactant of Route 3
2-(Hydroxymethyl)-3-methylphenol
Reactant of Route 4
2-(Hydroxymethyl)-3-methylphenol
Reactant of Route 5
2-(Hydroxymethyl)-3-methylphenol
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-3-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.